1-Benzhydryl-1,2,4-triazole

説明

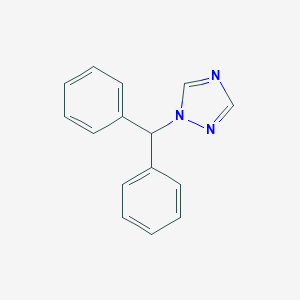

1-Benzhydryl-1,2,4-triazole is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This compound is characterized by the presence of a benzhydryl group attached to the 1-position of the 1,2,4-triazole ring. The molecular formula of this compound is C15H13N3, and it has a molecular weight of 235.28 g/mol .

準備方法

The synthesis of 1-Benzhydryl-1,2,4-triazole can be achieved through various synthetic routes. One common method involves the reaction of benzhydryl chloride with 1,2,4-triazole in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反応の分析

1-Benzhydryl-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Antibacterial Activity

1-Benzhydryl-1,2,4-triazole derivatives have shown significant antibacterial properties. Research indicates that compounds containing the 1,2,4-triazole ring exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance:

- Mechanism of Action : The triazole ring enhances the ability to inhibit bacterial growth by interfering with cell wall synthesis and function. Studies have shown that certain derivatives exhibit minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin and ampicillin .

- Case Studies : A study reported that derivatives with a benzyl group at the 4-position of the triazole ring demonstrated superior antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 0.25 µg/mL .

Anticancer Properties

The potential of this compound in cancer therapy has been explored extensively:

- Chemopreventive Effects : Compounds within this class have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

- Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to induce oxidative stress and disrupt cellular signaling pathways involved in tumor growth .

Antiviral Activity

Research has also indicated that this compound derivatives possess antiviral properties:

- Targeting Viral Replication : Some studies suggest that these compounds can inhibit viral replication by interfering with viral enzymes or receptors. For example, certain triazole derivatives have been noted for their effectiveness against HIV strains resistant to conventional treatments .

- Case Studies : Specific derivatives have demonstrated EC50 values indicating their potential as lead compounds for developing new antiviral agents .

Other Therapeutic Applications

Beyond antibacterial and anticancer applications, this compound has been investigated for various other therapeutic uses:

- Anticonvulsant Activity : Some studies highlight the anticonvulsant properties of triazole derivatives, suggesting their potential use in treating epilepsy by modulating voltage-gated sodium channels .

- Anti-inflammatory Effects : Other derivatives have shown anti-inflammatory effects in preclinical studies, indicating their potential for treating inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of this compound is crucial for optimizing its biological activity:

- Synthetic Methods : Various synthetic routes have been developed for producing these compounds efficiently. Recent advancements include microwave-assisted synthesis which improves yield and reduces reaction time .

- SAR Insights : Structural modifications at specific positions on the triazole ring significantly influence antibacterial and anticancer activities. For instance, substituents at the 4-position are critical for enhancing potency against bacterial strains .

作用機序

The mechanism of action of 1-Benzhydryl-1,2,4-triazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, which can lead to its biological effects. The pathways involved in its mechanism of action include binding to active sites of enzymes and interfering with their normal function .

類似化合物との比較

1-Benzhydryl-1,2,4-triazole can be compared with other similar compounds, such as:

1,2,3-Triazoles: These compounds have a different arrangement of nitrogen atoms in the triazole ring and exhibit different chemical and biological properties.

Other 1,2,4-Triazole Derivatives: Compounds like 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones have been studied for their anticancer activities.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives.

生物活性

1-Benzhydryl-1,2,4-triazole (CAS No. 102993-98-6) is a synthetic compound belonging to the 1,2,4-triazole family, which is known for its diverse biological activities. This compound has garnered attention in pharmacology due to its potential applications in treating various diseases, including bacterial infections and cancer.

Chemical Structure and Properties

- Molecular Formula : C15H13N3

- Molecular Weight : 235.28 g/mol

- Structure : The compound features a benzhydryl group attached to the 1-position of the 1,2,4-triazole ring. This specific arrangement contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : It has been shown to inhibit various enzymes that are crucial for microbial growth and cancer cell proliferation.

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells through multiple pathways.

Antimicrobial Activity

This compound has demonstrated considerable antimicrobial efficacy. In vitro studies have reported its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 3.12 µg/mL | |

| Escherichia coli | 8 µg/mL | |

| Pseudomonas aeruginosa | 4 µg/mL | |

| Bacillus subtilis | 26–27 mm (zone of inhibition) |

Studies have utilized methods such as the agar disc-diffusion technique and broth microdilution assays to determine MIC values and zones of inhibition.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Lines Tested : Various human cancer cell lines including breast (MCF-7), lung (A549), and colon (HCT116) cancers.

- Mechanism : Induction of apoptosis was observed through caspase activation and modulation of Bcl-2 family proteins.

- IC50 Values : Some derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

Study on Antibacterial Efficacy

In a study by Muthal et al. (2010), newly synthesized derivatives of this compound were tested against drug-resistant strains like MRSA. The results showed that certain derivatives had enhanced antibacterial activity compared to standard antibiotics like ciprofloxacin.

Anticancer Research

A comprehensive study published in Pharmaceutical Biology evaluated the anticancer effects of various triazole derivatives, including this compound. The study highlighted that compounds with a benzhydryl moiety exhibited superior cytotoxicity against cancer cells when compared to other triazole derivatives.

特性

IUPAC Name |

1-benzhydryl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3/c1-3-7-13(8-4-1)15(18-12-16-11-17-18)14-9-5-2-6-10-14/h1-12,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUBMVCFGBTKEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391793 | |

| Record name | 1-benzhydryl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102993-98-6 | |

| Record name | 1-benzhydryl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。